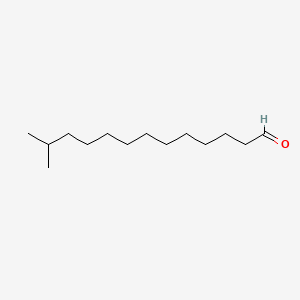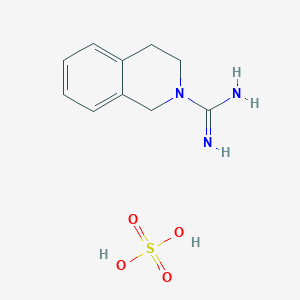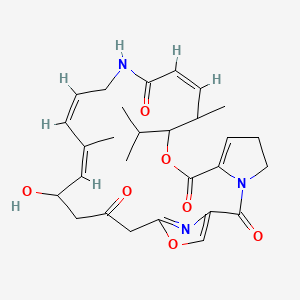
12-Methyltridecanal
概要
説明
12-Methyltridecanal: is an organic compound classified as a fatty aldehyde. It has the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a long carbon chain with a methyl group attached to the twelfth carbon atom and an aldehyde functional group at the terminal carbon . It is known for its distinctive meaty odor and is used in various applications, including flavoring agents .
作用機序
Target of Action
12-Methyltridecanal is a long-chain aliphatic aldehyde . It is primarily known for its role as an odorant, contributing to the characteristic aroma of certain types of cheese, such as ripe Gouda . The primary targets of this compound are olfactory receptors in the nose that detect its unique odor.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in olfaction, or the sense of smell. Upon binding to olfactory receptors, the compound triggers a cascade of biochemical events that ultimately lead to the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
Given its volatility and lipophilicity , it is likely rapidly absorbed through the nasal mucosa upon inhalation
Result of Action
The primary result of the action of this compound is the perception of smell. By binding to olfactory receptors, it triggers a series of events that result in the sensation of a specific aroma. This can contribute to the overall flavor experience of foods, such as cheese, in which the compound is present .
生化学分析
Biochemical Properties
12-Methyltridecanal plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules and surface-active agents. It interacts with various enzymes and proteins, including those involved in the oxidation and reduction processes. For instance, this compound can be oxidized to form 12-methyltridecanoic acid, a reaction catalyzed by aldehyde dehydrogenase. This interaction is crucial for the metabolism of fatty aldehydes in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the composition of plasmalogens in the phospholipids of muscle tissues. This compound can alter the levels of fatty aldehydes, which in turn can impact cellular signaling and metabolic pathways. Additionally, this compound has been identified as an odor-active compound in certain types of cheese, indicating its role in cellular processes related to aroma production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as aldehyde dehydrogenase, leading to its oxidation and subsequent formation of fatty acids. This process is essential for the regulation of fatty aldehyde levels in cells. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can undergo oxidation to form fatty acids, which can have long-term effects on cellular function. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate and overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, influencing cellular processes such as lipid metabolism and gene expression. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for understanding the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of fatty aldehydes to fatty acids. This process is catalyzed by enzymes such as aldehyde dehydrogenase and is essential for maintaining the balance of fatty aldehydes in cells. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on metabolic processes. The distribution of this compound is also influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The activity and function of this compound are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments .
準備方法
Synthetic Routes and Reaction Conditions: 12-Methyltridecanal can be synthesized through several methods. One common approach involves the oxidation of 12-methyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-dodecene, followed by reduction to yield the aldehyde . The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature conditions.
化学反応の分析
Types of Reactions:
Oxidation: 12-Methyltridecanal can undergo oxidation to form 12-methyltridecanoic acid.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent (chromic acid in acetone)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 12-Methyltridecanoic acid
Reduction: 12-Methyltridecanol
Substitution: Secondary alcohols and other derivatives
科学的研究の応用
類似化合物との比較
12-Methyltridecanoic Acid: The oxidized form of 12-Methyltridecanal, sharing similar structural features but with a carboxylic acid group instead of an aldehyde group.
12-Methyltridecanol: The reduced form of this compound, with a hydroxyl group replacing the aldehyde group.
Other Branched Long-Chain Aliphatic Aldehydes: Compounds such as 13-methyltetradecanal and 14-methylpentadecanal, which have similar structures but differ in the position of the methyl group and the length of the carbon chain.
Uniqueness: this compound is unique due to its specific structure, which imparts distinctive chemical properties and reactivity. Its meaty odor and role in flavoring agents set it apart from other similar compounds .
特性
IUPAC Name |
12-methyltridecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNKUAZQSLNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868381 | |
| Record name | 12-Methyltridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; cooked or roasted aroma | |
| Record name | 12-Methyltridecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in heptane, soluble (in ethanol) | |
| Record name | 12-Methyltridecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.941 | |
| Record name | 12-Methyltridecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
75853-49-5, 93843-20-0 | |
| Record name | 12-Methyltridecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Methyltridecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotetradecan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093843200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Methyltridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotetradecan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecanal, 12-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-METHYLTRIDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2RF910W7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Methyltridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of the tallowy, beef-like aroma in cooked beef?
A1: Research points to 12-methyltridecanal (12-MT) as a key contributor to the characteristic aroma of cooked beef []. This compound is not directly present in raw meat but is formed during cooking from its precursor, plasmalogens, a type of phospholipid found in beef muscle [].
Q2: Are there significant differences in 12-MT levels between different animal species?
A2: Yes, research indicates a species-specific distribution of 12-MT. Beef exhibits the highest levels, followed by other ruminants like veal, lamb, and deer. Poultry and pork, on the other hand, contain significantly lower amounts of 12-MT []. This difference highlights the role of 12-MT in the unique aroma profile of beef.
Q3: How does the diet of cattle affect 12-MT levels in their meat?
A3: Studies show that pasture-feeding significantly elevates 12-MT concentrations in beef muscle compared to concentrate-based diets []. This finding suggests that diet plays a crucial role in modulating the flavor profile of beef, potentially by influencing the availability of 12-MT precursors.
Q4: Can microorganisms contribute to the 12-MT content in beef?
A4: Interestingly, research suggests that microorganisms residing in the rumen of cattle, particularly bacteria and protozoa, can produce 12-MT []. These microorganisms are likely a significant source of 12-MT, with a small portion potentially being absorbed by the animal and incorporated into muscle tissue [].
Q5: What is the role of 12-MT in food flavoring?
A5: Due to its potent, meaty aroma, 12-MT is highly sought after for use as a flavoring agent in savory foods []. Its ability to impart a cooked meat and tallow-like aroma makes it a valuable tool for the food industry.
Q6: How is 12-MT produced for flavoring applications?
A6: Biotechnological approaches are being explored for the sustainable production of 12-MT []. This involves identifying fungi capable of producing branched fatty acids, optimizing their growth conditions, and utilizing enzymes like carboxylic acid reductase to convert the fatty acids to the desired aldehyde, 12-MT [].
Q7: Has 12-MT been identified in other food sources besides beef?
A7: Yes, 12-MT has been identified as a novel odorant contributing to the characteristic aroma of ripe Gouda-type cheese [, ]. The concentration of 12-MT increases with the maturation of the cheese, suggesting its role in the development of the desired flavor profile [].
Q8: What analytical techniques are used to identify and quantify 12-MT?
A8: Various techniques are employed for 12-MT analysis. Gas chromatography-olfactometry (GC-O) coupled with aroma extract dilution analysis (AEDA) helps identify and assess the potency of odor-active compounds, including 12-MT, in complex food matrices [, , ]. Stable isotope dilution assays offer precise quantification of 12-MT in various samples [, ].
Q9: Is 12-MT considered safe for use as a flavoring agent in pet food?
A9: The European Food Safety Authority (EFSA) has evaluated the safety of 12-MT for use as a flavoring in cat and dog food []. The panel concluded that 12-MT is safe for both species at the proposed use level of 0.5 mg/kg complete feed [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















